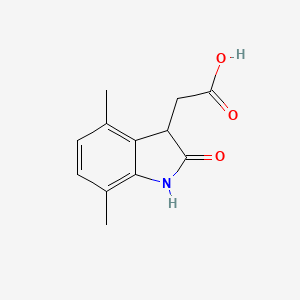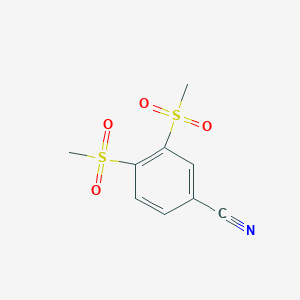
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine , also known by its chemical formula C<sub>5</sub>H<sub>3</sub>ClFN , is a heterocyclic compound belonging to the pyridine family. It exhibits interesting properties due to its halogen and fluorine substituents. The compound’s structure consists of a pyridine ring with chlorine, fluorine, and trifluoromethyl groups attached at specific positions.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the chloro, fluoro, and trifluoromethyl substituents onto the pyridine ring. Researchers have explored various synthetic routes, such as nucleophilic substitution reactions or transition-metal-catalyzed processes. These methods allow controlled modification of the pyridine scaffold to achieve the desired product.
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine reveals the following features:
- A six-membered pyridine ring.
- Chlorine (Cl) at position 2.
- Fluorine (F) at position 4 of the phenyl group.
- Trifluoromethyl (CF<sub>3</sub>) group at position 6.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can undergo substitution reactions with nucleophiles, leading to the replacement of the chlorine atom with other functional groups.
- Aryl Fluorination : The fluorine atom on the phenyl group can be further modified through fluorination reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range.
- Solubility : It may dissolve in certain organic solvents.
- Stability : Considerations regarding stability under various conditions are essential.
Safety And Hazards
- Toxicity : Assessments of acute oral toxicity (H302) and eye damage potential (H318) are crucial.
- Handling Precautions : Proper personal protective equipment (PPE) should be used when handling this compound.
Orientations Futures
Future research should focus on:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Modifications : Explore derivatization strategies to enhance desired properties.
Propriétés
IUPAC Name |
2-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-9(7-1-3-8(14)4-2-7)5-6-10(18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXOEKKNGNPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)
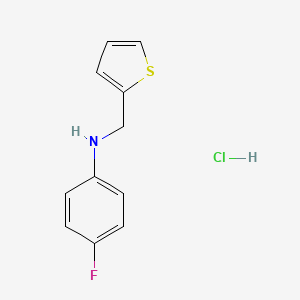
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)
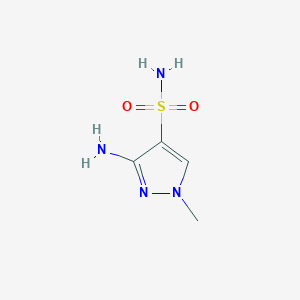
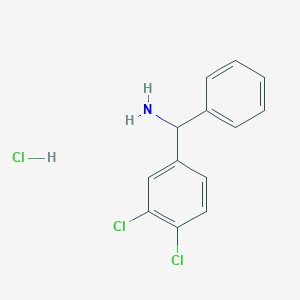
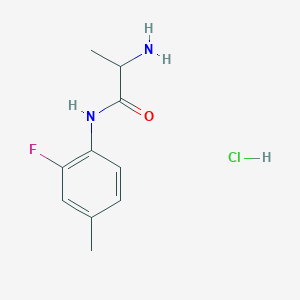
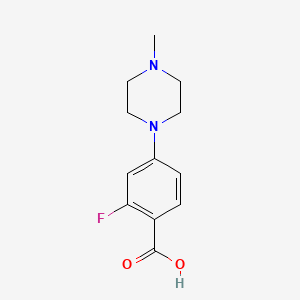
![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
